molecular formula C7H15B B1482426 1-Bromoheptane-1-d1 CAS No. 38007-40-8

1-Bromoheptane-1-d1

Cat. No.: B1482426
CAS No.: 38007-40-8
M. Wt: 180.1 g/mol
InChI Key: LSXKDWGTSHCFPP-WHRKIXHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromoheptane-1-d1 is an important precursor material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is the deuterium labeled 1-Bromoheptane .


Synthesis Analysis

1-Bromoheptane-d1 is the deuterium labeled 1-Bromoheptane . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of this compound is C7H15Br . The molecular weight is 180.10 g/mol . The IUPAC name is 1-bromo-1-deuterioheptane . The SMILES representation is [2H]C(CCCCCC)Br .


Physical and Chemical Properties Analysis

This compound is insoluble in water, soluble in ethanol, ether, and other organic solvents . It has a molecular weight of 180.10 g/mol . The XLogP3 is 4.4, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has 5 rotatable bonds .

Scientific Research Applications

Density Measurements and Thermal Expansion

1-Bromoheptane has been studied for its density properties across various temperatures, with research conducted by Bolotnikov et al. (2007) focusing on the measurement of its density within the range of 243.15 to 423.15 K. This research contributes to the understanding of its isobaric thermal expansion coefficient, essential for various applications in chemical engineering and materials science (Bolotnikov, Neruchev, & Ryshkova, 2007).

Structural Properties on Graphite

The structural properties of 1-bromoheptane monolayers on graphite surfaces were explored by Florio et al. (2008). They used ultrahigh vacuum scanning tunneling microscopy and theoretical methods to investigate the lamellar packing structure and molecular backbone patterns of 1-bromoheptane. This research provides valuable insights for the development of advanced materials and nanotechnology applications (Florio, Werblowsky, Ilan, Müller, Berne, & Flynn, 2008).

Heat Capacity and Molecular Connectivity Analysis

Studies on the heat capacities of 1-bromoheptane and other bromoalkanes by Chorążewski et al. (2005) contributed to the group additivity analysis and molecular connectivity model. These models are crucial for predicting the thermophysical properties of halogenated compounds in various scientific and industrial processes (Chorążewski, Góralski, & Tkaczyk, 2005).

Viscosity and Free Volume Theory

The viscosity of 1-bromoheptane has been researched by Ryshkova et al. (2020), providing new experimental data that validate the Bingham-Coombs model based on the free volume approach. Understanding the viscosity of bromoalkanes is essential for their application in lubricants and in the chemical industry (Ryshkova, Belenkov, & Postnikov, 2020).

Isothermal Compressibility and Volume Fluctuations

The isothermal compressibility of 1-bromoheptane has been measured by Korotkovskii et al. (2016), with data used to calculate the inverse reduced fluctuations. This research is significant in understanding the physical behavior of bromoalkanes under different temperature and pressure conditions, which is crucial for their use in thermodynamics and material sciences (Korotkovskii, Ryshkova, Neruchev, Goncharov, & Postnikov, 2016).

Monolayer Structures on Graphite

Research by Sun et al. (2012) on the formation of solid monolayers of 1-bromoheptane on graphite surfaces, utilizing X-ray diffraction and differential scanning calorimetry, reveals insights into the molecular organization at surfaces, which is relevant for the development of coatings and thin film technologies (Sun, Clarke, Brewer, Li, Parker, & Demmel, 2012).

Safety and Hazards

1-Bromoheptane-1-d1 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system . It is toxic if swallowed, very toxic in contact with skin, and irritating to eyes, respiratory system, and skin .

Future Directions

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 1-Bromoheptane-1-d1 and similar compounds could have future applications in drug development and other areas of research.

Relevant Papers The paper “The structures of 1-bromoheptane and 1-bromononane monolayers adsorbed on the surface of graphite” used X-ray diffraction and differential scanning calorimetry (DSC) to confirm the formation of the solid monolayers of 1-bromoheptane (C7Br) on the surface of graphite .

Properties

IUPAC Name

1-bromo-1-deuterioheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXKDWGTSHCFPP-WHRKIXHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314900
Record name Heptane-1-d, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38007-40-8
Record name Heptane-1-d, 1-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38007-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane-1-d, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromoheptane-1-d1
Reactant of Route 2
Reactant of Route 2
1-Bromoheptane-1-d1
Reactant of Route 3
Reactant of Route 3
1-Bromoheptane-1-d1
Reactant of Route 4
1-Bromoheptane-1-d1
Reactant of Route 5
Reactant of Route 5
1-Bromoheptane-1-d1
Reactant of Route 6
Reactant of Route 6
1-Bromoheptane-1-d1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.